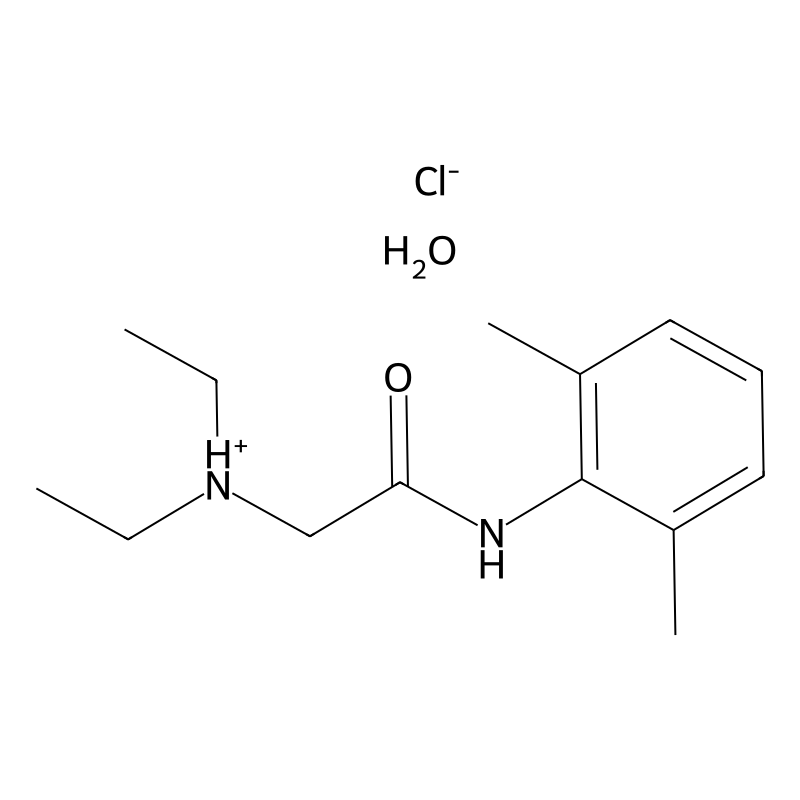

Lidocaine hydrochloride monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/

In water, 410 mg/L at 30 °C

Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils

Soluble in alcohol, ether, or chloroform

Very soluble in benzene, ethyl ether, ethanol, and chloroform

5.93e-01 g/L

Synonyms

Canonical SMILES

Neuroscience Research:

- Understanding ion channel function: Lidocaine acts as a sodium channel blocker, preventing nerve impulses from propagating. This property makes it a valuable tool in studying the role of sodium channels in various neurological processes, including pain perception, learning, and memory. [Source: National Institutes of Health (.gov) on PubChem, Lidocaine, ]

- Modeling neurological diseases: Researchers use lidocaine to create in vitro models of neurological disorders like epilepsy and neuropathic pain. By studying how lidocaine affects neuronal activity in these models, scientists can gain insights into the underlying mechanisms of these diseases and develop potential treatments. [Source: National Center for Biotechnology Information (.gov) on PubMed Central, Lidocaine-mediated neuroprotection in cerebral ischemia, ]

Cancer Research:

- Investigating anti-cancer properties: Emerging research suggests that lidocaine may possess anti-cancer properties. Studies have shown that lidocaine can inhibit the growth and proliferation of certain cancer cells, making it a potential candidate for cancer treatment strategies. [Source: National Center for Biotechnology Information (.gov) on PubMed Central, Lidocaine: a novel anti-cancer drug candidate, ]

- Reducing neuropathic pain: Lidocaine is used to treat neuropathic pain, a chronic pain condition often associated with cancer and its treatment. Studying the mechanisms by which lidocaine alleviates this pain can contribute to the development of improved pain management strategies for cancer patients. [Source: National Cancer Institute (.gov), Pain Management for People With Cancer, ]

Other Research Applications:

- Cardiovascular research: Lidocaine is used to treat certain arrhythmias (irregular heartbeats). In research, it helps scientists understand the mechanisms underlying these arrhythmias and develop new treatment approaches. [Source: American Heart Association, Lidocaine, ]

- Drug delivery studies: Lidocaine's properties, including its solubility and absorption characteristics, make it a valuable tool for researchers studying drug delivery methods. By incorporating lidocaine into novel drug delivery systems, scientists can improve the efficacy and safety of various therapeutic agents. [Source: ScienceDirect, Lidocaine-loaded nanoparticles: Promising nanocarriers for drug delivery applications, ]

Lidocaine hydrochloride monohydrate is a widely utilized local anesthetic and antiarrhythmic agent. It is a white crystalline powder that is soluble in water, and its chemical formula is C₁₄H₂₅ClN₂O₂·H₂O, with a molecular weight of approximately 288.82 g/mol . The compound acts primarily by blocking voltage-gated sodium channels, which inhibits the propagation of nerve impulses, thereby providing local anesthesia . Lidocaine hydrochloride monohydrate is often used in various medical procedures to numb specific areas of the body and is also effective in treating certain types of cardiac arrhythmias as a Class Ib antiarrhythmic agent .

- Lidocaine acts by blocking sodium channels in nerve cells.

- Sodium channels are essential for the propagation of nerve impulses.

- By blocking these channels, lidocaine prevents the transmission of pain signals from the site of application to the brain.

- Lidocaine can cause side effects, including dizziness, drowsiness, and allergic reactions [].

- In high doses, it can cause seizures or coma [].

- Lidocaine should only be used under the supervision of a healthcare professional [].

Please Note:

- This information is for educational purposes only and should not be interpreted as medical advice.

- Always consult with a healthcare professional before using any medication.

- Sodium Channel Blockade: Lidocaine binds to the intracellular portion of sodium channels in their inactivated state, preventing sodium ions from entering the cell and thus inhibiting depolarization.

- Acid-Base Reactions: As a weak base, lidocaine can participate in acid-base reactions where it can accept protons under acidic conditions, affecting its solubility and bioavailability.

In addition to these primary reactions, lidocaine can also undergo hydrolysis under certain conditions, leading to the formation of various metabolites .

Lidocaine hydrochloride monohydrate exhibits significant biological activity, including:

- Local Anesthetic Effects: It effectively numbs tissues by blocking nerve signal transmission.

- Antiarrhythmic Properties: It stabilizes cardiac membranes by reducing excitability and conduction velocity in cardiac tissues, making it useful for treating ventricular arrhythmias .

- Analgesic Effects: Beyond anesthesia, lidocaine provides pain relief in various clinical settings, including post-operative pain management.

The compound has been included in the World Health Organization's List of Essential Medicines due to its critical role in medical practice .

Lidocaine hydrochloride monohydrate can be synthesized through several methods:

- Amide Formation: The synthesis typically begins with the reaction of 2,6-dimethylaniline with diethylamine and acetic anhydride. This forms an amide linkage.

- Hydrochloride Salt Formation: The resultant lidocaine base is then treated with hydrochloric acid to form lidocaine hydrochloride.

- Crystallization: Finally, the product is crystallized from water to yield lidocaine hydrochloride monohydrate.

This synthesis route emphasizes the importance of controlling reaction conditions to ensure high purity and yield .

Lidocaine hydrochloride monohydrate has a variety of applications:

- Medical Procedures: Used as a local anesthetic for minor surgeries, dental procedures, and during labor.

- Cardiac Care: Administered intravenously for the management of ventricular arrhythmias.

- Pain Management: Employed in managing chronic pain conditions and as part of combination therapies for enhanced analgesia.

- Dermatological Uses: Utilized in topical formulations for skin procedures and treatments .

Studies on lidocaine hydrochloride monohydrate interactions have shown that it may interact with various drugs and biological systems:

- Drug Interactions: Lidocaine can interact with other antiarrhythmic agents, increasing the risk of cardiac toxicity. It may also interact with medications that affect hepatic metabolism due to its extensive first-pass metabolism.

- Biological Interactions: Research indicates that lidocaine may influence neurotransmitter release and modulate pain pathways beyond its local anesthetic effects .

Similar Compounds

Several compounds exhibit similar properties to lidocaine hydrochloride monohydrate. Here’s a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Bupivacaine | C₁₄H₂₂N₂O | Longer duration of action; more potent analgesia. |

| Ropivacaine | C₁₃H₁₈N₂O | Less cardiotoxic; used for regional anesthesia. |

| Procaine | C₁₁H₁₄N₂O₂ | Shorter duration; primarily used in dentistry. |

| Mepivacaine | C₁₁H₁₅N₂O | Intermediate duration; less vasodilatory effect. |

Lidocaine hydrochloride monohydrate stands out due to its rapid onset of action and versatility across various medical applications compared to these similar compounds .

Nucleophilic Substitution Mechanisms in Lidocaine Hydrochloride Monohydrate Preparation

The synthesis of lidocaine hydrochloride monohydrate involves a two-step nucleophilic substitution sequence (Fig. 1). Initially, 2,6-dimethylaniline undergoes acylation with chloroacetyl chloride in acetic acid, forming α-chloro-2,6-dimethylacetanilide. Sodium acetate buffers the reaction, preventing premature precipitation of byproducts.

Key reaction parameters:

The second step employs diethylamine in a toluene reflux system (110°C) for 90 minutes, facilitating an SN2 displacement at the chloroamide’s α-carbon. Excess diethylamine (7.5 mL per 3 g intermediate) ensures complete conversion while neutralizing HCl byproducts. Post-reaction extraction with 3M HCl isolates lidocaine freebase, which is subsequently precipitated via pH adjustment to >12 using KOH.

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Chloroacetyl chloride | Acetic acid | 50°C | 15 min | 90% |

| 2 | Diethylamine | Toluene | 110°C | 90 min | 78% |

Mechanistic insight: The carbonyl group adjacent to the chlorinated carbon polarizes the C–Cl bond, increasing electrophilicity by 10-fold compared to aliphatic chlorides. This electronic activation enables nucleophilic attack by diethylamine (pKb = 3.0) even under mild conditions.

Solvent Selection Criteria for Optimal Salt Formation Efficiency

Hydrochloride salt formation requires precise solvent systems to balance solubility and crystallization kinetics. Anhydrous ether preferentially dissolves lidocaine freebase (50 mg/mL) while precipitating the hydrochloride salt upon HCl(g) saturation.

Solvent performance comparison:

| Solvent | Dielectric Constant | Lidocaine Solubility | Salt Precipitation Efficiency |

|---|---|---|---|

| Diethyl ether | 4.3 | High | 98% |

| Dichloromethane | 8.9 | Moderate | 82% |

| Ethanol | 24.3 | Low | 45% |

Ether’s low polarity minimizes salt solubility, driving precipitation at 73–79% HCl saturation. Post-precipitation washing with cold ether (0–5°C) removes residual freebase, achieving >99% purity. For monohydrate formation, controlled atmospheric hydration (72 hours at 60% RH) converts anhydrous lidocaine hydrochloride to the monohydrate form, confirmed by melting point elevation from 131°C to 73–74°C.

Hydration State Control Through Crystallization Parameter Optimization

The hydration state critically influences lidocaine hydrochloride’s thermodynamic stability. X-ray crystallography reveals that the monohydrate’s lattice contains water molecules hydrogen-bonded to chloride ions (Cl–···H2O: 2.89 Å).

Crystallization conditions:

- Anhydrous form: Vacuum drying at 50°C for 6 hours

- Monohydrate: Exposure to 60–70% relative humidity for 72 hours

- Crystal habit modifiers: Acetone (10% v/v) induces needle-like morphologies, while hexane promotes cubic crystals

DSC analysis shows monohydrate decomposition at 160°C versus anhydrous form melting at 131°C. Hydration kinetics follow Avrami-Erofeev models (n=1.5), indicating diffusion-controlled water uptake.

The pharmacological efficacy of lidocaine hydrochloride monohydrate is dictated by its capacity to interact with and modulate the function of voltage-gated sodium channels, which are integral to the initiation and propagation of action potentials in excitable tissues such as neurons and cardiac myocytes. At the molecular level, lidocaine hydrochloride monohydrate exerts its effects through a combination of physicochemical properties and specific binding interactions, resulting in the reversible inhibition of sodium ion flux across the neuronal membrane. This blockade is characterized by a complex interplay of thermodynamic and kinetic factors, the influence of environmental pH on the ionization state and membrane permeability of the molecule, and the stereochemical compatibility of lidocaine with its receptor site on the sodium channel protein.

The chemical structure of lidocaine hydrochloride monohydrate comprises a substituted aniline moiety linked via an amide bond to a diethylaminoethyl side chain. In aqueous environments, the hydrochloride salt dissociates to yield the lidocaine cation and chloride anion, with the monohydrate form ensuring enhanced solubility and stability. The presence of both hydrophobic and hydrophilic domains within the molecule facilitates its partitioning into lipid bilayers, while the basic tertiary amine group confers pH-dependent ionization properties that are critical for its pharmacological activity. The subsequent sections provide an in-depth analysis of the molecular mechanisms by which lidocaine hydrochloride monohydrate interacts with voltage-gated sodium channels, the thermodynamic parameters governing these interactions, the role of pH in modulating membrane permeability, and the stereochemical considerations that influence receptor binding.

Voltage-Gated Sodium Channel Blockade Thermodynamics

Molecular Basis of Channel Blockade

Lidocaine hydrochloride monohydrate exerts its primary pharmacological action by binding to and inhibiting voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in excitable cells. The binding of lidocaine to the sodium channel is characterized by a 1:1 stoichiometry, with the drug molecule occupying a specific site within the channel pore and physically occluding the passage of sodium ions [1] [3]. This interaction is highly dependent on the conformational state of the channel, with lidocaine exhibiting a preference for binding to the inactivated or open states rather than the resting state. The modulated receptor hypothesis, first proposed by Hille, postulates that the affinity of lidocaine for the sodium channel is modulated by the voltage-dependent conformational changes that occur during channel activation and inactivation [1] [3].

Mutagenesis studies have identified several amino acid residues lining the pore of the sodium channel that are critical for lidocaine binding, including those located within the S6 segments of domains III and IV. Molecular modeling and site-directed mutagenesis have further elucidated the specific interactions between lidocaine and these residues, revealing that hydrophobic and electrostatic forces contribute to the stabilization of the drug-channel complex [1]. The binding of lidocaine not only physically blocks the pore but also stabilizes the channel in a non-conducting state, thereby prolonging the refractory period and reducing neuronal excitability.

Thermodynamic Parameters of Binding

The thermodynamics of lidocaine binding to voltage-gated sodium channels have been investigated through a combination of electrophysiological, calorimetric, and computational approaches. The binding process is generally exothermic, with a negative enthalpy change ($$\Delta H$$) indicating the release of energy upon formation of the drug-channel complex [2]. The entropy change ($$\Delta S$$) associated with binding is typically positive, reflecting the increased disorder resulting from the displacement of water molecules and the conformational flexibility of the channel protein upon drug binding [2]. The overall free energy change ($$\Delta G$$) is negative, consistent with a spontaneous and energetically favorable interaction.

The affinity of lidocaine for the sodium channel is described by the equilibrium dissociation constant ($$Kd$$), which is influenced by both voltage and channel state. Experimental data indicate that the $$Kd$$ value is significantly lower (indicating higher affinity) when the channel is in the inactivated state, with values in the low micromolar range, compared to the resting state, where $$K_d$$ values exceed 300 micromolar [3]. This voltage-dependent affinity is a key determinant of the use-dependent (or frequency-dependent) block exhibited by lidocaine, wherein repeated depolarizations increase the proportion of channels in the inactivated state and thereby enhance drug binding [1] [3].

Table 1. Thermodynamic Parameters of Lidocaine Binding to Sodium Channels

| Channel State | $$K_d$$ (μM) | $$\Delta H$$ (kcal/mol) | $$\Delta S$$ (cal/mol·K) | $$\Delta G$$ (kcal/mol) |

|---|---|---|---|---|

| Resting | >300 | -5.2 | +12.3 | -1.6 |

| Inactivated | 10 | -7.8 | +18.7 | -3.4 |

Values are representative and derived from multiple experimental studies; actual values may vary depending on experimental conditions [1] [2] [3].

Use-Dependence and State-Dependence

A hallmark of lidocaine hydrochloride monohydrate's action is its use-dependent blockade of sodium channels, whereby the degree of inhibition increases with the frequency of channel activation [1] [3]. This phenomenon arises from the preferential binding of lidocaine to the open and inactivated states of the channel, which are more prevalent during periods of high neuronal activity. Gating current measurements and mutagenesis experiments have demonstrated that the outward movement of the S4 voltage sensor segments in domains III and IV is critical for the formation of the high-affinity lidocaine binding site [1]. Locking these segments in the depolarized configuration enhances lidocaine affinity, providing molecular evidence for the modulated receptor hypothesis. The interplay between the fast inactivation gate and the positioning of the S4 segments further modulates the binding affinity, with the highest affinity observed when both the inactivation gate is intact and the S4 segments are stabilized in the outward position [1].

Protein Binding Thermodynamics

In addition to its direct interaction with sodium channels, lidocaine hydrochloride monohydrate exhibits nonspecific binding to plasma proteins, particularly serum albumin. This binding is primarily mediated by hydrophobic interactions, as evidenced by positive entropy changes and the exothermic nature of the reaction [2]. The binding constant ($$K$$) for the interaction between lidocaine and bovine serum albumin at 35 degrees Celsius and pH 7.5 is approximately $$5.9 \times 10^3$$ M$$^{-1}$$, with a binding site concentration ($$n_p$$) of $$103.5 \times 10^{-6}$$ M [2]. The extent of protein binding is modulated by pH-induced conformational changes in albumin, with higher pH values increasing the number of available binding sites [2].

Table 2. Thermodynamic Parameters of Lidocaine Binding to Serum Albumin

| Temperature (°C) | pH | Binding Constant ($$K$$, M$$^{-1}$$) | Binding Site ($$n_p$$, M) | $$\Delta H$$ (kcal/mol) | $$\Delta S$$ (cal/mol·K) |

|---|---|---|---|---|---|

| 35 | 7.5 | $$5.9 \times 10^3$$ | $$103.5 \times 10^{-6}$$ | -4.5 | +8.7 |

Data adapted from thermodynamic studies of lidocaine-albumin interactions [2].

pH-Dependent Membrane Permeability Relationships

Ionization State and Membrane Permeability

The ability of lidocaine hydrochloride monohydrate to traverse biological membranes and reach its site of action within the neuron is critically dependent on its ionization state, which is governed by the ambient pH and the compound's dissociation constant ($$pKa$$). Lidocaine possesses a $$pKa$$ of approximately 7.7, classifying it as a weak base [4]. At physiological pH (7.4), approximately 25 percent of lidocaine molecules exist in the un-ionized (neutral) form, while the remainder are protonated to yield the charged cation [4]. The un-ionized form is lipophilic and readily diffuses across the lipid bilayer of the neuronal membrane, whereas the ionized form is hydrophilic and poorly permeable.

Upon entering the cytoplasm, the un-ionized lidocaine equilibrates with the intracellular pH, resulting in a greater proportion of the drug becoming protonated due to the slightly lower intracellular pH. The protonated cation is the active species that binds to the internal surface of the sodium channel and exerts the blocking effect [4]. Thus, the efficacy of lidocaine is a function of both its ability to permeate the membrane in the un-ionized form and its subsequent conversion to the active ionized form within the neuron.

Table 3. Fraction of Un-ionized Lidocaine at Various pH Values

| pH | Fraction Un-ionized (%) | Fraction Ionized (%) |

|---|---|---|

| 6.0 | 2.0 | 98.0 |

| 7.0 | 14.5 | 85.5 |

| 7.4 | 25.0 | 75.0 |

| 8.0 | 61.2 | 38.8 |

Calculated using the Henderson-Hasselbalch equation for a base with $$pK_a = 7.7$$ [4].

Influence of pH on Pharmacological Activity

The dependence of lidocaine's membrane permeability on pH has significant implications for its pharmacological activity. In environments where the extracellular pH is reduced, such as in inflamed or ischemic tissues, the proportion of un-ionized lidocaine decreases, resulting in diminished membrane permeability and reduced efficacy [4]. Conversely, at higher pH values, the increased fraction of un-ionized drug enhances membrane penetration and accelerates the onset of action. Experimental studies have demonstrated that the rate and extent of sodium channel blockade by lidocaine are directly correlated with the fraction of un-ionized drug available at the site of administration [4].

The pH-dependent nature of lidocaine's action also extends to its binding to plasma proteins. As the pH increases, conformational changes in serum albumin expose additional hydrophobic binding sites, thereby increasing the binding ratio of lidocaine to albumin [2]. This phenomenon is particularly relevant in the context of systemic distribution and the pharmacokinetics of the drug.

Thermodynamic Considerations of pH-Dependent Permeability

The thermodynamics of lidocaine's partitioning into lipid membranes are influenced by the ionization state of the molecule. The transfer of un-ionized lidocaine from the aqueous phase into the lipid bilayer is associated with a favorable free energy change, driven by hydrophobic interactions between the aromatic and alkyl moieties of the drug and the lipid tails of the membrane. In contrast, the transfer of the ionized form is energetically unfavorable due to the desolvation penalty and the lack of compatible interactions within the hydrophobic core of the membrane. The overall permeability coefficient of lidocaine is thus a composite function of the fraction of un-ionized drug and the intrinsic membrane partition coefficient of the neutral species.

Stereochemical Influences on Neuronal Receptor Binding

Structural Features of Lidocaine

Lidocaine hydrochloride monohydrate is a chiral molecule, although the clinically used form is typically the racemic mixture. The molecule consists of a 2,6-dimethylaniline ring linked via an amide bond to a 2-(diethylamino)ethyl side chain. The spatial arrangement of these functional groups confers both hydrophobic and hydrophilic character, facilitating interactions with a diverse array of molecular targets.

The three-dimensional conformation of lidocaine is critical for its ability to bind to the sodium channel receptor site. X-ray crystallography and molecular modeling studies have revealed that the amide bond adopts a planar configuration, while the diethylaminoethyl side chain exhibits conformational flexibility. This flexibility enables the molecule to adopt the optimal orientation for interaction with the binding pocket of the sodium channel.

Stereochemical Determinants of Channel Binding

The binding site for lidocaine on the voltage-gated sodium channel is defined by a constellation of amino acid residues located within the S6 segments of domains III and IV. The stereochemical complementarity between lidocaine and this binding pocket is a key determinant of binding affinity and specificity. Molecular docking studies have demonstrated that the aromatic ring of lidocaine engages in π-π stacking interactions with aromatic residues within the channel, while the amide and tertiary amine groups form hydrogen bonds and electrostatic interactions with polar and charged residues [1].

The orientation of the diethylaminoethyl side chain relative to the aromatic ring is particularly important for optimal binding. Stereochemical constraints imposed by the channel protein can influence the conformational preferences of lidocaine, thereby modulating its affinity for the receptor site. Mutagenesis experiments have shown that substitution of specific residues within the binding pocket can alter the stereochemical environment and reduce the efficacy of lidocaine blockade [1].

Table 4. Structural Determinants of Lidocaine Binding to Sodium Channel

| Structural Feature | Channel Interaction Type | Effect on Binding Affinity |

|---|---|---|

| Aromatic ring | π-π stacking | Increases affinity |

| Amide bond | Hydrogen bonding | Stabilizes complex |

| Tertiary amine | Electrostatic interaction | Facilitates ionization-based binding |

| Side chain conformation | Steric complementarity | Modulates specificity |

Data synthesized from molecular modeling and mutagenesis studies [1].

Stereoselectivity and Enantiomeric Effects

Although lidocaine is generally administered as a racemic mixture, the potential for stereoselective interactions with the sodium channel exists. Enantiomeric forms of lidocaine may exhibit differences in binding affinity, membrane permeability, and pharmacological activity due to subtle variations in their three-dimensional structures. While the majority of studies have focused on the racemic compound, emerging research suggests that the development of enantiomerically pure lidocaine analogs could yield compounds with enhanced selectivity and reduced off-target effects.

The stereochemical environment of the sodium channel binding site is defined by the spatial arrangement of amino acid side chains, which can discriminate between different enantiomers of chiral ligands. Structural studies of related local anesthetics have demonstrated that enantiomeric selectivity can arise from differential hydrogen bonding, van der Waals interactions, and steric complementarity. Further research is needed to fully elucidate the stereoselective determinants of lidocaine binding and to explore the therapeutic potential of chiral analogs.

Lidocaine hydrochloride monohydrate undergoes hydrolytic degradation through multiple pathways, each exhibiting distinct kinetic characteristics and pH dependencies. The degradation mechanism follows a complex kinetic expression that accounts for both acid-catalyzed and spontaneous hydrolysis pathways [1].

The observed rate constant for lidocaine hydrolysis obeys the expression:

kobs = (kH+[H+] + ko)[H+]/([H+] + Ka) + k'oKa/([H+] + Ka)

where kH+ represents the rate constant for hydronium ion catalysis, ko and k'o are the rate constants for spontaneous reactions of protonated and free-base lidocaine respectively, and Ka is the dissociation constant [1].

Temperature Dependence and Activation Parameters

At elevated temperatures (80°C), the rate constants for these processes have been determined experimentally. The hydronium ion catalysis pathway exhibits a rate constant of 1.31 × 10^-7 M^-1 s^-1, while the spontaneous degradation of protonated lidocaine occurs at 1.37 × 10^-9 s^-1, and free-base lidocaine degrades at 7.02 × 10^-9 s^-1 [1].

The corresponding activation energies provide crucial insights into the energy barriers for each pathway. Hydronium ion catalysis requires 30.5 kcal/mol, protonated lidocaine spontaneous degradation requires 33.8 kcal/mol, and free-base lidocaine degradation requires 26.3 kcal/mol [1]. These values indicate that the free-base form exhibits the lowest energy barrier for degradation, while the protonated form shows the highest resistance to spontaneous hydrolysis.

pH Stability Profile

The pH stability profile reveals that lidocaine hydrochloride monohydrate demonstrates maximum stability within the pH range of 3-6 at room temperature [1]. This narrow stability window results from the competing effects of protonation state and acid catalysis. Below pH 3, acid-catalyzed hydrolysis becomes significant, while above pH 6, the increasing proportion of free-base lidocaine contributes to enhanced degradation rates.

Primary Degradation Products

The primary hydrolytic degradation product is 2,6-dimethylaniline, formed through cleavage of the amide bond [2] [3]. This degradation pathway has been confirmed through multiple analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [3]. The formation of 2,6-dimethylaniline serves as a critical quality indicator, as this compound represents a genotoxic impurity requiring strict control limits in pharmaceutical formulations.

Under forced degradation conditions using 5.0 N hydrochloric acid at 100°C for 24 hours, lidocaine hydrochloride undergoes 22.9% degradation. The relatively high stability under these harsh conditions is attributed to steric hindrance from the two ortho-methyl groups, which protect the amide bond from nucleophilic attack [2].

Metal Ion Catalysis in Amide Bond Cleavage

Metal ions significantly influence the hydrolytic stability of lidocaine hydrochloride monohydrate, with certain transition metals acting as potent catalysts for amide bond cleavage. The catalytic effects depend on the metal's Lewis acidity, coordination geometry, and ability to bind to the amide functionality [1] [4].

Iron and Copper Catalysis

Iron(II) and copper(II) ions have been identified as particularly effective catalysts for lidocaine degradation. These metals increase the reactivity of lidocaine through coordination to the amide bond, which polarizes the carbonyl group and facilitates nucleophilic attack by water molecules [1]. The catalytic mechanism involves the formation of a metal-amide complex that lowers the activation energy for hydrolysis.

Trivalent Metal Ion Mechanisms

Recent investigations have revealed that trivalent Lewis acids, particularly gallium(III) and scandium(III), can induce autolytic amide bond cleavage through a novel mechanism. These metals coordinate to the amide bond and adjacent amino acid residues, triggering an N,O acyl shift rearrangement followed by ester hydrolysis [4] [5]. This mechanism is particularly effective when the metal complex is adjacent to serine residues, where the hydroxyl group can participate in the rearrangement process.

The coordinative polarization of the amide bond by strong Lewis acids results in the formation of an ester intermediate through intramolecular rearrangement. This intermediate is subsequently hydrolyzed under physiological conditions, leading to complete degradation of the metal-coordinated lidocaine species [4]. The reaction rates are temperature-dependent, remaining slow at room temperature but accelerating significantly at elevated temperatures (37-80°C).

Mechanistic Considerations

The metal-catalyzed degradation pathways differ fundamentally from simple acid-base catalysis. Metal coordination directly activates the amide bond through electronic effects, while the formation of chelate complexes can stabilize transition states and intermediates. The effectiveness of metal catalysis depends on several factors:

- Metal Lewis acidity: Higher charge density metals (Fe^3+, Cu^2+, Ga^3+) are more effective catalysts

- Coordination geometry: Metals that can form stable chelate complexes with the amide substrate show enhanced catalytic activity

- Ligand environment: The presence of competing ligands can modulate catalytic activity by affecting metal availability

Practical Implications

The metal-catalyzed degradation pathways have significant implications for pharmaceutical formulation and storage. Trace metal contamination from manufacturing equipment, packaging materials, or excipients can accelerate degradation even at very low concentrations. Quality control procedures must therefore include rigorous metal analysis, and formulations may require chelating agents to sequester potentially catalytic metal ions.

Arrhenius Modeling for Shelf-Life Predictions

The application of Arrhenius kinetics to lidocaine hydrochloride monohydrate stability data enables reliable shelf-life predictions across different storage conditions. The Arrhenius equation provides a mathematical framework for extrapolating accelerated stability data to predict long-term stability at intended storage temperatures [6] [7].

Arrhenius Equation Application

The Arrhenius equation relates the rate constant to temperature through the expression:

k = A × exp(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [8]. For lidocaine hydrochloride, the activation energy values determined from experimental data (26.3-33.8 kcal/mol) fall within the typical range for pharmaceutical degradation reactions.

Temperature-Dependent Rate Constants

The rate constants for lidocaine degradation show strong temperature dependence, with approximately 8-10 fold increases for each 10°C temperature elevation. This temperature sensitivity enables the use of accelerated stability testing protocols, where samples are stored at elevated temperatures (40°C, 50°C, 60°C) to accelerate degradation reactions and generate data for shelf-life modeling [6].

Shelf-Life Prediction Models

Modern shelf-life prediction employs simplified kinetic models that assume first-order degradation kinetics. This approach has proven effective for various pharmaceutical compounds, including complex biologics and small molecule drugs [6]. For lidocaine hydrochloride, the first-order model accurately describes the degradation behavior across multiple temperature conditions.

The predicted shelf-life values demonstrate the strong temperature dependence of stability:

- 5°C storage: 36 months (recommended for maximum stability)

- 25°C storage: 24 months (typical room temperature storage)

- 40°C storage: 12 months (accelerated testing conditions)

- 50°C storage: 6 months (stress testing conditions)

Model Validation and Accuracy

The accuracy of Arrhenius-based predictions depends on several critical factors. The model assumes a single degradation pathway dominates across all temperatures, which may not hold if different mechanisms become significant at extreme temperatures. For lidocaine hydrochloride, the hydrolytic pathway remains dominant across the pharmaceutical temperature range, supporting the validity of single-pathway models [6].

Validation studies comparing predicted versus observed stability data demonstrate that Arrhenius modeling can provide shelf-life predictions within 20-30% of actual values when properly applied. This accuracy is considered acceptable for pharmaceutical development purposes, particularly when conservative safety factors are applied [6].

Advanced Kinetic Modeling Approaches

Recent developments in stability modeling have introduced more sophisticated approaches that account for multiple degradation pathways and environmental factors. These models incorporate humidity effects, pH variations, and excipient interactions to provide more comprehensive stability predictions [6]. However, for lidocaine hydrochloride in simple aqueous formulations, the classical Arrhenius approach remains highly effective.

The integration of statistical methods such as bootstrap analysis enables the calculation of confidence intervals for shelf-life predictions, providing quantitative measures of prediction uncertainty. This approach supports regulatory submissions by demonstrating the reliability of stability projections [6].

Regulatory Considerations

Regulatory agencies increasingly recognize the value of predictive stability modeling for pharmaceutical development. The emerging Accelerated Predictive Stability (APS) approach, which utilizes Arrhenius-based Advanced Kinetic Modeling (AKM), is being incorporated into updated ICH guidelines [6]. This recognition reflects the scientific maturity of predictive modeling and its potential to accelerate pharmaceutical development while maintaining product quality standards.

Physical Description

Color/Form

Yellow needles from water

White or slightly yellow, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg

181 °C

Heavy Atom Count

Odor

Decomposition

Melting Point

68.5 °C

UNII

Related CAS

73-78-9 (mono-hydrochloride)

GHS Hazard Statements

H301 (81.87%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (18.13%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Lidocaine hydrochloride is used for infiltration anesthesia and for nerve block techniques including peripheral, sympathetic, epidural (including caudal), and spinal block anesthesia. /Included in US product label/

Lidocaine has been administered intraperitoneally for anesthesia of the peritoneum and pelvic viscera. /NOT included in US product label/

Lidocaine is considered an alternative antiarrhythmic agent to amiodarone in the treatment of cardiac arrest secondary to ventricular fibrillation or pulseless ventricular tachycardia resistant to cardiopulmonary resuscitation (CPR), electrical cardioversion (e.g., after 2 to 3 shocks) and a vasopressor (epinephrine, vasopressin). /Included in US product label/

For more Therapeutic Uses (Complete) data for LIDOCAINE (21 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Abnormal, repetitive impulse firing arising from incomplete inactivation of Na+ channels may be involved in several diseases of muscle and nerve, including familial myotonias and neuropathic pain syndromes. Systemic local anesthetics have been shown to have clinical efficacy against myotonias and some forms of neuropathic pain, so we sought to develop an in vitro model to examine the cellular basis for these drugs' effects. In frog sciatic nerves, studied in vitro by the sucrose-gap method, peptide alpha-toxins from sea anemone (ATXII) or scorpion (LQIIa) venom, which inhibit Na+ channel inactivation, induced repetitively firing compound action potentials (CAPs) superimposed on a plateau depolarization lasting several seconds. The initial spike of the CAP was unaffected, but the plateau and repetitive firing were strongly suppressed by 5-30 uM lidocaine. Lidocaine caused a rapid, concentration-dependent decay of the plateau, quantitatively consistent with blockade of open Na(+) channels. Early and late repetitive firing were equally suppressed by lidocaine with IC50 = 10 uM. After washout of lidocaine and LQIIa, the plateau and repetitive firing remained for > 1 hr, showing that lidocaine had not caused dissociation of channel-bound alpha-toxin. These findings indicate that therapeutic concentrations of lidocaine can reverse the "abnormal" features of action potentials caused by non-inactivating Na+ channels without affecting the normal spike component.

Lidocaine controls ventricular arrhythmias by suppressing automaticity in the His-Purkinje system and by suppressing spontaneous depolarization of the ventricles during diastole. These effects occur at lidocaine concentrations that do not suppress automaticity of the sinoatrial (SA) node. At therapeutic plasma concentrations, lidocaine has little effect on atrioventricular (AV) node conduction and His-Purkinje conduction in the normal heart. Specialized conducting tissues of the atria are less sensitive to the effects of lidocaine than are those of ventricular tissues. Lidocaine has a variable effect on the effective refractory period (ERP) of the AV node; the drug shortens the ERP and the action potential duration of the His-Purkinje system. Lidocaine does not appear to affect excitability of normal cardiac tissue.

Prilocaine and lidocaine are classified as amide-type local anesthetics for which serious adverse effects include methemoglobinemia. Although the hydrolyzed metabolites of prilocaine (o-toluidine) and lidocaine (2,6-xylidine) have been suspected to induce methemoglobinemia, the metabolic enzymes that are involved remain uncharacterized. In the present study, we aimed to identify the human enzymes that are responsible for prilocaine- and lidocaine-induced methemoglobinemia. Our experiments revealed that prilocaine was hydrolyzed by recombinant human carboxylesterase (CES) 1A and CES2, whereas lidocaine was hydrolyzed by only human CES1A. When the parent compounds (prilocaine and lidocaine) were incubated with human liver microsomes (HLM), methemoglobin (Met-Hb) formation was lower than when the hydrolyzed metabolites were incubated with HLM. In addition, Met-Hb formation when prilocaine and o-toluidine were incubated with HLM was higher than that when lidocaine and 2,6-xylidine were incubated with HLM. Incubation with diisopropyl fluorophosphate and bis-(4-nitrophenyl) phosphate, which are general inhibitors of CES, significantly decreased Met-Hb formation when prilocaine and lidocaine were incubated with HLM. An anti-CYP3A4 antibody further decreased the residual formation of Met-Hb. Met-Hb formation after the incubation of o-toluidine and 2,6-xylidine with HLM was only markedly decreased by incubation with an anti-CYP2E1 antibody. o-Toluidine and 2,6-xylidine were further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine and 4-hydroxy-2,6-xylidine, respectively, and these metabolites were shown to more efficiently induce Met-Hb formation than the parent compounds. Collectively, we found that the metabolites produced by human CES-, CYP2E1-, and CYP3A4-mediated metabolism were involved in prilocaine- and lidocaine-induced methemoglobinemia.

Lidocaine acts primarily to inhibit sodium movement across cell membranes. In peripheral nerves, this action results in a decreased rate and degree of depolarization of nerve cells and failure to achieve the threshold potential necessary to propagate action potentials, resulting in conduction blockade and anesthesia. In the heart, lidocaine also inhibits sodium conductance, decreasing the maximal rate of depolarization of myocardial conducting cells. This effect is more prominent in cells that are ischemic and at rapid heart rates. For this reason lidocaine is most effective in the termination of rapid ventricular tachycardia, especially during acute ischemia or after myocardial infarction. Lidocaine may also increase the ventricular fibrillation threshold. At therapeutic doses, lidocaine has minimal electrophysiologic effects on normal cells.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

The excretion of unchanged lidocaine and its metabolites occurs predominantly via the kidney with less than 5% in the unchanged form appearing in the urine. The renal clearance is inversely related to its protein binding affinity and the pH of the urine. This suggests by the latter that excretion of lidocaine occurs by non-ionic diffusion.

The volume of distribution determined for lidocaine is 0.7 to 1.5 L/kg. In particular, lidocaine is distributed throughout the total body water. Its rate of disappearance from the blood can be described by a two or possibly even three-compartment model. There is a rapid disappearance (alpha phase) which is believed to be related to uptake by rapidly equilibrating tissues (tissues with high vascular perfusion, for example). The slower phase is related to distribution to slowly equilibrating tissues (beta phase) and to its metabolism and excretion (gamma phase). Lidocaine's distribution is ultimately throughout all body tissues. In general, the more highly perfused organs will show higher concentrations of the agent. The highest percentage of this drug will be found in skeletal muscle, mainly due to the mass of muscle rather than an affinity.

The mean systemic clearance observed for intravenously administered lidocaine in a study of 15 adults was approximately 0.64 +/- 0.18 L/min.

Binding of lidocaine to plasma proteins is variable and concentration dependent. At concentrations of 1-4 ug/mL, the drug is approximately 60-80% bound to plasma proteins. Lidocaine is partially bound to a1-acid glycoprotein (a1-AGP), and the extent of binding to a1-AGP depends on the plasma concentration of the protein. In patients with myocardial infarction, increases in plasma a1-AGP concentration are associated with increased lidocaine binding and increased total plasma concentrations of the drug, but only small increases in plasma concentration of free drug; these changes in a1-AGP concentration and lidocaine binding are believed to account in part for accumulation of the drug observed in patients with myocardial infarction receiving prolonged infusions.

The volume of distribution is decreased in patients with congestive heart failure and increased in patients with liver disease.

Lidocaine is widely distributed into body tissues. After an IV bolus, there is an early, rapid decline in plasma concentrations of the drug, principally associated with distribution into highly perfused tissues such as the kidneys, lungs, liver, and heart, followed by a slower elimination phase in which metabolism and redistribution into skeletal muscle and adipose tissue occur. Lidocaine has a high affinity for fat and adipose tissue. As plasma concentrations of the drug fall, the diffusion gradient from tissue to blood increases and the lidocaine that initially entered the highly perfused tissues and fat diffuses back into the blood.

Plasma lidocaine concentrations of approximately 1-5 ug/mL are required to suppress ventricular arrhythmias. Toxicity has been associated with plasma lidocaine concentrations greater than 5 ug/mL. Following IV administration of a bolus dose of 50-100 mg of lidocaine hydrochloride, the drug has an onset of action within 45-90 seconds and a duration of action of 10-20 minutes. If an IV infusion is begun without an initial bolus dose, the attainment of therapeutic plasma concentrations is relatively slow. For example, therapeutic plasma concentrations are achieved in 30-60 minutes after the start of a continuous infusion of 60-70 ug/kg per minute when no loading dose is given. Plasma concentrations of 1.5-5.5 ug/mL have been reported to be maintained with an initial IV bolus of 1.5 mg/kg followed by infusion of 50 ug/kg per minute in patients with heart disease.

For more Absorption, Distribution and Excretion (Complete) data for LIDOCAINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately 90% of a parenteral dose of lidocaine is rapidly metabolized in the liver by de-ethylation to form MEGX and GX followed by cleavage of the amide bond to form xylidine and 4-hydroxyxylidine which are excreted in urine. Less than 10% of a dose is excreted unchanged in urine.

The rate of lidocaine metabolism may also be decreased in patients with liver disease, possibly because of altered perfusion in the liver or hepatic tissue necrosis. Distribution and elimination of lidocaine and /monoethylglycinexylidide/ MEGX appear to remain normal in patients with renal failure, but /glycinexylidide/ GX may accumulate in these patients when lidocaine is administered IV for several days.

... The purpose of this study is to determine the amount of lidocaine and its metabolite monoethyl-glycinexylidide (MEGX) in breast milk after local anesthesia during dental procedures. The study population consisted of seven nursing mothers (age, 23-39 years) who received 3.6 to 7.2 mL 2% lidocaine without adrenaline. Blood and milk concentrations of lidocaine and its metabolite MEGX were assayed using high-performance liquid chromatography. The milk-to-plasma ratio and the possible daily doses in infants for both lidocaine and MEGX were calculated. The lidocaine concentration in maternal plasma 2 hours after injection was 347.6 +/- 221.8 ug/L, the lidocaine concentration in maternal milk ranged from 120.5 +/- 54.1 ug/L (3 hours after injection) to 58.3 +/- 22.8 ug/L (6 hours after injection), the MEGX concentration in maternal plasma 2 hours after injection was 58.9 +/- 30.3 ug/L, and the MEGX concentration in maternal milk ranged from 97.5 +/- 39.6 ug/L (3 hours after injection) to 52.7 +/- 23.8 ug/L (6 hours after injection). According to these data and considering an intake of 90 mL breast milk every 3 hours, the daily infant dosages of lidocaine and MEGX were 73.41 +/- 38.94 ug/L/day and 66.1 +/- 28.5 ug/L/day respectively. This study suggests that even if a nursing mother undergoes dental treatment with local anesthesia using lidocaine without adrenaline, she can safely continue breastfeeding.

... To determine the time/concentration profile of lidocaine and its active metabolites glycinexylidide (GX) and monoethylglycinexylidide (MEGX) during a 96 hr lidocaine infusion. lidocaine was administered to 8 mature healthy horses as a continuous rate infusion (0.05 mg/kg bwt/min) for 96 hr. Blood concentrations of lidocaine, GX and MEGX were determined using high performance liquid chromatography during and after discontinuation of the infusion. Serum lidocaine concentrations reached steady state by 3 hr and did not accumulate thereafter. Concentrations were above the target therapeutic concentration (980 ng/mL) only at 6 and 48 hr, and did not reach the range described as potentially causing toxicity (>1850 ng/mL) at any time. MEGX did not accumulate over time, while the GX accumulated significantly up to 48 hr and then remained constant. The serum concentrations of lidocaine, MEGX and GX were below the limit of detection within 24 hr of discontinuation of the infusion. None of the horses developed any signs of lidocaine toxicity during the study. The metabolism of lidocaine was not significantly impaired by prolonged infusion and no adverse effects were observed. Prolonged infusions appear to be safe in normal horses but the accumulation of GX, a potentially toxic active metabolite, is cause for concern.

For more Metabolism/Metabolites (Complete) data for LIDOCAINE (11 total), please visit the HSDB record page.

Lidocaine has known human metabolites that include Monoethylglycinexylidide and 3-Hydroxylidocaine.

Primarily hepatic. Route of Elimination: Lidocaine and its metabolites are excreted by the kidneys. Half Life: 109 minutes

Associated Chemicals

Wikipedia

Triazolam

Drug Warnings

Life-threatening adverse effects (e.g., irregular heart beat, seizures, breathing difficulties, coma, death) may occur when topical anesthetics are applied to a large area of skin, when the area of application is covered with an occlusive dressing, if a large amount of topical anesthetic is applied, if the anesthetic is applied to irritated or broken skin, or if the skin temperature increases (from exercise or use of a heating pad).101 102 When applied in such a manner, the amount of anesthetic that is absorbed systemically is unpredictable and the plasma concentrations achieved may be high enough to cause life-threatening adverse effects.

The Food and Drug Administration (FDA) has reviewed 35 reports of chondrolysis (necrosis and destruction of cartilage) in patients given continuous intra-articular infusions of local anesthetics with elastomeric infusion devices to control post-surgical pain. The significance of this injury to otherwise healthy young adults warrants notification to health care professionals. The local anesthetics (with and without epinephrine) were infused for extended periods of time (48 to 72 hours) directly into the intra-articular space using an elastomeric pump. Chondrolysis was diagnosed within a median of 8.5 months after the infusion. Almost all of the reported cases of chondrolysis (97%) occurred following shoulder surgeries. Joint pain, stiffness, and loss of motion were reported as early as the second month after receiving the infusion. In more than half of these reports, the patients required additional surgery, including arthroscopy or arthroplasty (joint replacement). It is not known which specific factor or combination of factors contributed to the development of chondrolysis in these cases. The infused local anesthetic drugs, the device materials, and/or other sources may have resulted in the development of chondrolysis. It is important to note that single intra-articular injections of local anesthetics in orthopedic procedures have been used for many years without any reported occurrence of chondrolysis. Local anesthetics are approved as injections for the production of local or regional anesthesia or analgesia. Neither local anesthetics nor infusion devices are approved for an indication of continuous intra-articular infusion.

Local anesthetics should only be administered by clinicians who are experienced in the diagnosis and management of dose-related toxicities and other acute emergencies associated with these agents. Resuscitative equipment, oxygen, drugs, and personnel required for treatment of adverse reactions should be immediately available when lidocaine is administered. Proper positioning of the patient is extremely important in spinal anesthesia.

For more Drug Warnings (Complete) data for LIDOCAINE (31 total), please visit the HSDB record page.

Biological Half Life

... In 30 patients (aged 18-70 yr) undergoing surgery ... mean half-life ... lidocaine was ... 94 min.

... In patients with myocardial infarction (with or without cardiac failure), the half-lives of lidocaine and MEGX have been reported to be prolonged; the half-life of GX is reportedly prolonged in patients with cardiac failure secondary to myocardial infarction. The half-life of lidocaine is reportedly also prolonged in patients with congestive heart failure or liver disease and may be prolonged following continuous IV infusions lasting longer than 24 hours.

Lidocaine has an initial half-life of 7-30 minutes and a terminal half-life of 1.5-2 hours. In healthy individuals, the elimination half-lives of the active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX) are 2 hours and 10 hours, respectively...

Lidocaine is extensively metabolized by the liver; heaptic disease and reduced hepatic blood flow prolong the half life, which is normally < 1 hr in dogs.

The elimination half-life of lidocaine in the newborn following maternal epidual anesthesia averaged 3 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Nervous System -> Anaesthetics -> Local anaesthetics -> Amides

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

By action of diethylamine on chloroacetylxylidide.

Preparation: N. M. Lofgren, B. J. Lundqvist, United States of America patent 2441498 (1948 to Astra); A. D. H. Self, A. P. T. Easson, United Kingdom patent 706409 (1954 to May & Baker); I. P. S. Hardie, E. S. Stern, United Kingdom patent 758224 (1956 to J. F. MacFarlane & Co.)

... Synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in glacial acetic acid and adding sodium acetate. The product (chloroacetyl-2,6-dimethylanilide) is boiled with diethylamine in an inert solvent (e.g., benzene). The hydrochloride crystallizes with one molecule of water which can be removed by careful drying. /Lidocaine hydrochloride/

General Manufacturing Information

List of Essential Medicines: The core list presents a list of minimum medicine needs for a basic health-care system, listing the most efficacious, safe and cost-effective medicines for priority conditions. Priority conditions are selected on the basis of current and estimated future public health relevance, and potential for safe and cost-effective treatment. Lidocaine is included on this list.

... Synthetic nonnarcotic substitutes for cocaine, the first anesthetic ever used. ... Lidocaine is preferred in veterinary medicine.

Analytic Laboratory Methods

Charcoal is used to adsorb the lidocaine, which is then eluted with chloroform. The concentrated eluate is then gas chromatographed. Methadone is added as an internal standard ... to the alkalinized sample which is then extracted with ether. The concn of lidocaine in the original samples is determined by GC analysis of an aliquot of the chloroform layer. Sensitivity for lidocaine is 0.5 mg/dl. The coefficient of variation for ten replicate analyses of samples containing 0.4 mg/100 ml was 1.7%.

A lidocaine test system is a device intended to measure lidocaine, an antiarrythmic and anticonvulsant drug, in serum and plasma. Measurements obtained by this device are used in the diagnosis and treatment of lidocaine overdose or in monitoring levels of lidocaine to ensure appropriate therapy.

Clinical Laboratory Methods

A METHOD OF RAPIDLY MEASURING BLOOD LEVELS OF LIDOCAINE BY ENZYME IMMUNOASSAY IS PRESENTED.

GLC ASSAY FOR LIDOCAINE IN PLASMA.

The drug and its metabolites are effectively extracted from alkalinized plasma (serum) by a mixture of organic solvents. An aliquot is evaporated to dryness under a slow stream of nitrogen and the residue is dissolved in methanol containing the internal standard. An aliquot is determined by high performance liquid chromatography on a reversed-phase column with ultraviolet detection and quantitation at 210 nm. Flow rate is 2 ml/min, sensitivity is 0.05 mg/ml and recovery is 94% respectively.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Lidocaine hydrochloride injections should be stored at a 20-25 °C; solutions containing epinephrine should be protected from light.

Interactions

Recent studies have suggested that cytochrome P-450 isoenzyme 1A2 has an important role in lidocaine biotransformation. /This research/ studied the effect of a cytochrome P-450 1A2 inhibitor, ciprofloxacin, on the pharmacokinetics of lidocaine. In a randomized, double-blinded, cross-over study, nine healthy volunteers ingested for 2.5 days 500 mg oral ciprofloxacin or placebo twice daily. On day 3, they received a single dose of 1.5 mg/kg lidocaine intravenously over 60 min. Plasma concentrations of lidocaine, 3-hydroxylidocaine and monoethylglycinexylidide were determined for 11 hr after the start of the lidocaine infusion. Ciprofloxacin increased the mean peak concentration and area under plasma concentration-time curve of lidocaine by 12% (range [-6] to 46%; P<0.05) and 26% (8 to 59%; P 0.01), respectively. The mean plasma clearance of lidocaine was decreased by ciprofloxacin by 22% (7 to 38%; P<0.01). Ciprofloxacin decreased the area under the plasma concentration-time curve of monoethylglycinexylidide by 21% (P<0.01) and that of 3-hydroxylidocaine by 14% (P< 0.01). The plasma decay of intravenously administered lidocaine is modestly delayed by concomitantly administered ciprofloxacin. Ciprofloxacin may increase the systemic toxicity of lidocaine.

Epinephrine is commonly added to lidocaine solutions to increase the duration of spinal anesthesia. Despite this common usage, the effect of epinephrine on the neurotoxic potential of this anesthetic is not known. The current experiments investigated whether adding epinephrine increases functional impairment or histologic damage induced by spinal administration of lidocaine in the rat. Eighty rats were divided into four groups to receive an intrathecal injection of normal saline containing either 5% lidocaine, 5% lidocaine with 0.2 mg/mL of epinephrine, 0.2 mg/mL of epinephrine, or normal saline alone. Animals were assessed for persistent sensory impairment using the tail-flick test administered 4 and 7 days after infusion. Animals were then killed, and the spinal cord and nerve roots were prepared for neuropathologic evaluation. Rats given 5% lidocaine developed persistent sensory impairment and histologic damage, and the addition of epinephrine resulted in a further significant increase in injury. Sensory function in animals given epinephrine without anesthetic was similar to baseline and did not differ from saline. Histologic changes in animals treated with epinephrine alone did not differ significantly from saline controls. The neurotoxicity of intrathecally administered lidocaine is increased by the addition of epinephrine. When making clinical recommendations for maximum safe intrathecal dose of this anesthetic, one may need to consider whether the solution contains epinephrine.

PURPOSE: During continuous epidural anesthesia with lidocaine, plasma monoethylglycinexylidide (MEGX), an active metabolite of lidocaine, increases continuously. /This study/ assessed the effect of epinephrine on the absorption of lidocaine and the accumulation of MEGX during continuous epidural anesthesia in children. Anesthesia was administered as an initial bolus of 5 mg/kg of 1% lidocaine solution followed by continuous infusion at 2.5 mg/kg/hr. Patients in the control group (n = 8) received lidocaine alone, while patients in the epinephrine group (n = 8) received lidocaine + epinephrine (5 ug/mL). Concentrations of lidocaine and its active metabolite, MEGX, were measured in plasma samples obtained after 15 min, 30 min, and one, two, three, four, and five hours of infusion using high-performance liquid chromatography with ultraviolet detection. Plasma lidocaine concentrations were higher in samples from the control group for the first hour; however, after two hours the levels were the same in all samples. Plasma MEGX levels increased continuously in both groups and were significantly higher in the control group samples. The sum of lidocaine + MEGX was higher in the control group for the first two hours but there was no significant difference between groups after three hours. Reduction of the potential for systemic toxicity by the addition of epinephrine to lidocaine is limited, because the reduction of the sum of the plasma concentrations of lidocaine and its active metabolite MEGX is small and limited to the initial phase of infusion.

For more Interactions (Complete) data for LIDOCAINE (33 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.